molecular formula C10H9NO3 B1611594 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid CAS No. 88371-29-3

2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Cat. No. B1611594
CAS RN: 88371-29-3
M. Wt: 191.18 g/mol
InChI Key: ORBGMTCJGXSBNO-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a chemical compound with the CAS Number: 88371-29-3 . It has a molecular weight of 191.19 and its IUPAC name is 2-oxo-1,2,3,4-tetrahydro-5-quinolinecarboxylic acid . It is a powder at room temperature .


Synthesis Analysis

A green approach for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines has been reported . This involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .


Molecular Structure Analysis

The Inchi Code for 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is 1S/C10H9NO3/c12-9-5-4-6-7 (10 (13)14)2-1-3-8 (6)11-9/h1-3H,4-5H2, (H,11,12) (H,13,14) .


Physical And Chemical Properties Analysis

2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a powder at room temperature . It has a melting point of 309-311°C .

Scientific Research Applications

NMDA Receptor Antagonism Research into 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, derived from kynurenic acid, reveals their potential as in vitro antagonists at the glycine site on the NMDA receptor. This exploration underscores the compound's relevance in neuropharmacology, particularly in modulating NMDA receptor activity, which is crucial for synaptic transmission and plasticity in the brain (R. Carling et al., 1992).

Synthetic Applications and Structure Analysis The synthesis and structure elucidation of new 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives highlight the compound's versatility in chemical synthesis. Hirshfeld surface analysis and DFT calculations have been employed to understand the inter-molecular interactions, providing valuable insights into its structural characteristics and potential applications in designing corrosion inhibitors and in pharmacological contexts (Sonia Hayani et al., 2021).

Iron Translocation by Oxygenase Inhibition The broad-spectrum inhibition of 2-oxoglutarate and iron-dependent oxygenases by derivatives of 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid demonstrates its potential in therapeutic applications. Such inhibitors can induce iron translocation, impacting various biological processes, including DNA and histone demethylation, which are critical for cellular regulation and cancer therapy (R. Hopkinson et al., 2013).

Anticancer Activities Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for their antitumor activities against various cancer cell lines. This research emphasizes the compound's potential as a scaffold for developing new anticancer agents, with some derivatives showing promising results in vitro (Yilin Fang et al., 2016).

Antibacterial Properties The study of pyrido[2,3-b]quinoxaline derivatives, based on the structure of 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid, has led to the preparation of compounds with significant antibacterial activities. These findings contribute to the search for new antibacterial agents, highlighting the compound's importance in developing treatments for bacterial infections (R. G. Glushkov et al., 1988).

Safety And Hazards

The safety information for 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid includes the following hazard statements: H302, H315, H319, H335 . The pictograms associated with these hazards are GHS07 . The signal word for these hazards is "Warning" .

properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-5-4-6-7(10(13)14)2-1-3-8(6)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBGMTCJGXSBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC=CC(=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30531413
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

CAS RN

88371-29-3
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2 Grams of 5-carboxycarbostyril was suspended in 30 ml of water, then 10N-sodium hydroxide aqueous solution was added to dissolve the crystals. To this solution was added 500 mg of 10% platinum-carbon and this mixture was catalytically reduced with hydrogen gas under condition of 3-4 kg/cm2 at 70° C. After the completion of the reaction, the catalyst was removed from the reaction mixture by filtration, then the pH of the filtrate was adjusted to about pH=1 by adding concentrated hydrochloric acid. The precipitated crystals were collected by filtration, recrystallized from methanol to obtain 820 mg of 5-carboxy-3,4-dihydrocarbostyril in the form of colorless needle-like crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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